(S)-Ethyl morpholine-2-carboxylate hydrochloride
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Overview
Description
(S)-Ethyl morpholine-2-carboxylate hydrochloride is a chemical compound that belongs to the morpholine family. Morpholines are heterocyclic organic compounds that contain both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by its ethyl ester group and the presence of a hydrochloride salt, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl morpholine-2-carboxylate hydrochloride typically involves the reaction of (S)-morpholine-2-carboxylic acid with ethyl alcohol in the presence of a dehydrating agent. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: (S)-morpholine-2-carboxylic acid reacts with ethyl alcohol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl morpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
(S)-Ethyl morpholine-2-carboxylate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-Ethyl morpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl morpholine-2-carboxylate hydrochloride
- Ethyl morpholine-4-carboxylate hydrochloride
- Propyl morpholine-2-carboxylate hydrochloride
Uniqueness
(S)-Ethyl morpholine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ethyl ester group and hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
ethyl (2S)-morpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
KOHKGCJWCZZPQD-RGMNGODLSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNCCO1.Cl |
Canonical SMILES |
CCOC(=O)C1CNCCO1.Cl |
Origin of Product |
United States |
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